prop-2-enyl 9-oxofluorene-1-carboxylate
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Overview
Description
Prop-2-enyl 9-oxofluorene-1-carboxylate is an organic compound with the molecular formula C16H12O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 9-oxofluorene-1-carboxylate typically involves the esterification of 9-oxofluorene-1-carboxylic acid with prop-2-enol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 9-oxofluorene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-oxofluorene-1-carboxylic acid, while reduction can produce 9-hydroxyfluorene-1-carboxylate.
Scientific Research Applications
Prop-2-enyl 9-oxofluorene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of prop-2-enyl 9-oxofluorene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes, receptors, or other cellular components to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl 9-oxofluorene-1-carboxylate: C16H12O3
9-Oxofluorene-1-carboxylic acid: C14H10O3
9-Hydroxyfluorene-1-carboxylate: C14H10O3
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the prop-2-enyl group also enhances its potential for various synthetic and industrial applications.
Properties
CAS No. |
61422-03-5 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
prop-2-enyl 9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C17H12O3/c1-2-10-20-17(19)14-9-5-8-12-11-6-3-4-7-13(11)16(18)15(12)14/h2-9H,1,10H2 |
InChI Key |
RNRDCBTZSOLJFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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